molecular formula C24H49NO2 B14460365 13-(Hydroxyimino)tetracosan-12-OL CAS No. 66644-44-8

13-(Hydroxyimino)tetracosan-12-OL

Cat. No.: B14460365
CAS No.: 66644-44-8
M. Wt: 383.7 g/mol
InChI Key: QHZDJLZKONGYGL-UHFFFAOYSA-N
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Description

13-(Hydroxyimino)tetracosan-12-OL is a long-chain fatty alcohol derivative This compound is characterized by the presence of a hydroxyimino group at the 13th carbon and a hydroxyl group at the 12th carbon of the tetracosane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Hydroxyimino)tetracosan-12-OL typically involves multi-step organic reactions. One common method is the oxidation of tetracosanol to introduce the hydroxyimino group. This can be achieved using reagents like hydroxylamine under controlled conditions. The hydroxyl group at the 12th carbon can be introduced through selective reduction or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and reduction processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

13-(Hydroxyimino)tetracosan-12-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be further oxidized to form oxime derivatives.

    Reduction: The hydroxyimino group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino-tetracosane derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

13-(Hydroxyimino)tetracosan-12-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13-(Hydroxyimino)tetracosan-12-OL involves its interaction with cellular membranes and enzymes. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, including inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Tetracosanol: A long-chain fatty alcohol with a hydroxyl group at the terminal carbon.

    Tetracosan-1-ol: Similar structure but with the hydroxyl group at the first carbon.

    Oxime derivatives of long-chain alcohols: Compounds with similar functional groups but different chain lengths.

Uniqueness

13-(Hydroxyimino)tetracosan-12-OL is unique due to the specific positioning of the hydroxyimino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

66644-44-8

Molecular Formula

C24H49NO2

Molecular Weight

383.7 g/mol

IUPAC Name

13-hydroxyiminotetracosan-12-ol

InChI

InChI=1S/C24H49NO2/c1-3-5-7-9-11-13-15-17-19-21-23(25-27)24(26)22-20-18-16-14-12-10-8-6-4-2/h24,26-27H,3-22H2,1-2H3

InChI Key

QHZDJLZKONGYGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=NO)CCCCCCCCCCC)O

Origin of Product

United States

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